2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide
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Overview
Description
2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorophenyl group and a thienopyrimidine core makes this compound particularly interesting for medicinal chemistry research.
Mechanism of Action
Target of Action
The compound belongs to the class of thienopyrimidines . Thienopyrimidines are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer
Mode of Action
Thienopyrimidines generally exert their effects by interacting with various enzymes and receptors in the body .
Biochemical Pathways
Thienopyrimidines, in general, can interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
As a thienopyrimidine derivative, it may have potential antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer effects .
Preparation Methods
The synthesis of 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide typically involves multi-step organic reactions One common method starts with the preparation of the thienopyrimidine core through cyclization reactions involving thiophene derivatives and appropriate aminesThe final step involves the coupling of the thienopyrimidine core with phenethylacetamide under specific conditions to yield the target compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thienopyrimidine core can be oxidized using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the phenyl ring.
Coupling Reactions: The final step in the synthesis often involves coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It has potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar compounds include other thienopyrimidine derivatives, such as:
2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methyl-2-benzothiazolyl)-acetamide: This compound has a similar core structure but different substituents, leading to variations in biological activity and therapeutic potential.
Thieno[3,2-d]pyrimidine-7-carbonitriles: These compounds also share the thienopyrimidine core and exhibit diverse biological activities.
The uniqueness of 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2S2/c23-16-6-8-17(9-7-16)26-21(28)20-18(11-13-29-20)25-22(26)30-14-19(27)24-12-10-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFHMOCWDWNQOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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